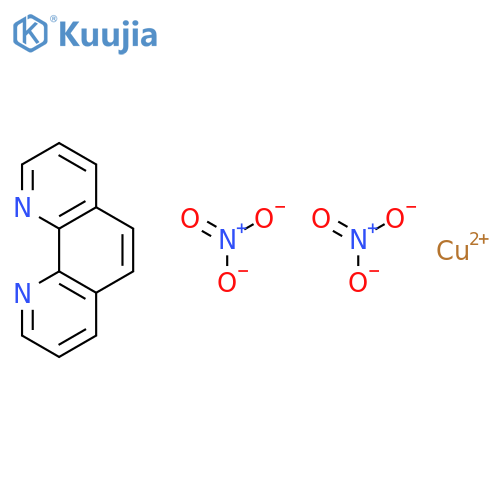Cas no 19319-88-1 (Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-)

19319-88-1 structure
商品名:Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-
Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)- 化学的及び物理的性質
名前と識別子
-
- Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-
- copper,1,10-phenanthroline,dinitrate
- 379638_ALDRICH
- AGN-PC-00OYKB
- Dinitrato(1,10-phenanthroline)copper(II)
- SC10076
- Dinitrato(1,10-phenanthroline)copper(II),96%
- copper;1,10-phenanthroline;dinitrate
- 19319-88-1
-
- インチ: InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1
- InChIKey: XOCNEEJNJTZFKE-UHFFFAOYSA-N
- ほほえんだ: [Cu+2].O=[N+]([O-])[O-].O=[N+]([O-])[O-].C1C=NC2C3N=CC=CC=3C=CC=2C=1
計算された属性
- せいみつぶんしりょう: 366.97400
- どういたいしつりょう: 366.973981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 152Ų
じっけんとくせい
- 色と性状: 青色粉末
- PSA: 163.54000
- LogP: 3.34870
- ようかいせい: 未確定
Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)- セキュリティ情報
- 危険物輸送番号:UN 1479 5.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 8-20/21/22-36/37/38
- セキュリティの説明: S17; S26; S36/37/39
-
危険物標識:


- 包装カテゴリ:III
- 危険レベル:5.1
- 危険レベル:5.1
- 包装グループ:III
- セキュリティ用語:5.1
- 包装等級:III
- リスク用語:R8; R20/21/22; R36/37/38
Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602029-100mg |
Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)- |
19319-88-1 | 0.96 | 100mg |
¥0.0 | 2024-07-19 |
Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)- 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
19319-88-1 (Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
